2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride
Description
2-Imidazo[4,5-b]pyridin-3-ylethanamine dihydrochloride (CAS 3324-08-1) is a heterocyclic compound with the molecular formula C₈H₁₂Cl₂N₄ and a molecular weight of 235.11 g/mol . This dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications, particularly as an intermediate in kinase inhibitor development . The core structure consists of an imidazo[4,5-b]pyridine scaffold linked to an ethylamine side chain, protonated as a dihydrochloride salt. Its synthesis typically involves condensation reactions of substituted pyridines with aldehydes under reductive conditions, as exemplified in related imidazo[4,5-b]pyridine derivatives .
Properties
IUPAC Name |
2-imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c9-3-5-12-6-11-7-2-1-4-10-8(7)12;;/h1-2,4,6H,3,5,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYQSBQUUNMXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=N2)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of imidazopyridines, including 2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride, can be achieved through various methods. One common approach involves the use of a Pd-catalyzed amide coupling reaction. In this method, 3-alkyl and 3-arylamino-2-chloropyridines react with simple primary amides in good yields when refluxing in t-butanol in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate . Industrial production methods often involve similar catalytic processes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are frequently used to introduce various substituents.
Scientific Research Applications
2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride involves its interaction with specific molecular targets. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation can lead to various downstream effects, including the modulation of immune responses and inflammation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Ethylamine vs.
- Halogenation : Chlorinated derivatives (e.g., 6-chloro substituents) exhibit enhanced kinase inhibitory activity due to increased electron-withdrawing effects and binding pocket interactions .
- Aromatic Substituents : Compounds with furan or pyrazole moieties (e.g., 21b, 21c ) demonstrate improved selectivity for specific kinase targets (e.g., EGFR, VEGFR) compared to the unsubstituted scaffold .
Key Findings :
- Synthetic Efficiency : The target compound and its analogues are synthesized via Na₂S₂O₄-mediated reductive cyclization, yielding 50–75% for most derivatives . Lower yields (e.g., 17% for 21h ) correlate with sterically hindered substituents.
- Anticancer Activity : Diaryl-substituted derivatives (e.g., 2,3-diphenyl) show potent cytotoxicity (IC₅₀ = 2.5 μM) against breast cancer cells, outperforming the ethylamine derivative’s kinase-focused activity .
- Mutagenicity: Unlike mutagenic heterocyclic amines (e.g., PhIP ), the target compound and its kinase-inhibiting analogues lack significant DNA-binding motifs, reducing genotoxic risks.
Biological Activity
2-Imidazo[4,5-b]pyridin-3-ylethanamine; dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiproliferative, antibacterial, and antiviral effects, supported by data tables and case studies from diverse research findings.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of various imidazo[4,5-b]pyridine derivatives, including 2-imidazo[4,5-b]pyridin-3-ylethanamine. The compound has shown significant activity against several human cancer cell lines.
Key Findings:
- Cell Lines Tested : The compound was evaluated against multiple cancer cell lines such as HeLa (cervical cancer), SW620 (colon cancer), and others.
- Inhibitory Concentrations (IC50) :
- Compound 10 exhibited an IC50 of 0.4 μM against colon carcinoma cells.
- Compound 14 showed an IC50 of 0.7 μM against the same cell type.
The results indicate that modifications in the imidazo[4,5-b]pyridine structure can enhance antiproliferative activity significantly (Table 1).
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10 | HeLa | 0.4 |
| 14 | HeLa | 0.7 |
| 8 | SW620 | 1.8-3.2 |
Antibacterial Activity
The antibacterial properties of imidazo[4,5-b]pyridine derivatives were also examined. Notably, most compounds tested lacked antibacterial activity; however, compound 14 displayed moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 μM.
Summary of Antibacterial Findings:
- Active Compound :
- Compound 14 : MIC = 32 μM against E. coli.
This suggests that while many derivatives are ineffective against bacteria, specific substitutions can yield moderate antibacterial effects.
Antiviral Activity
Antiviral assessments indicated that certain imidazo[4,5-b]pyridine derivatives possess activity against viral pathogens. For instance, some compounds demonstrated selective but moderate efficacy against respiratory syncytial virus (RSV).
Notable Results:
- Bromo-substituted Derivative :
- EC50 = 21 μM against RSV.
This highlights the potential for further exploration into the antiviral applications of these compounds.
Study on Antitumor Effects
A detailed study published in Molecules explored a series of amidino-substituted imidazo[4,5-b]pyridine derivatives for their antitumor properties. The study synthesized several derivatives and evaluated their biological activities across various cancer cell lines.
Key Outcomes :
- Compounds with bromo substitutions showed enhanced antiproliferative activity compared to their unsubstituted counterparts.
- The study concluded that structural modifications significantly impact biological efficacy and may lead to the development of potent anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[4,5-b]pyridine derivatives. Research indicates that specific substitutions on the pyridine ring can dramatically alter the compound's interaction with biological targets.
Synthesis and Optimization
Recent advancements in synthetic methodologies have facilitated the efficient production of these compounds. Techniques such as the Pinner reaction have been employed to create diverse imidazo[4,5-b]pyridine derivatives with varying biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
